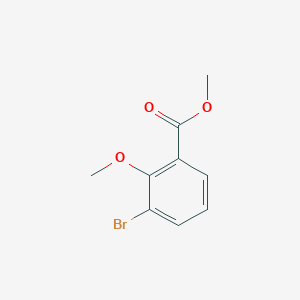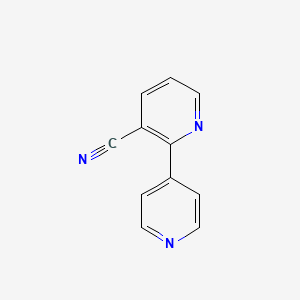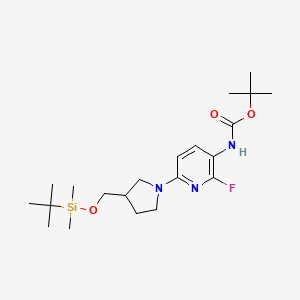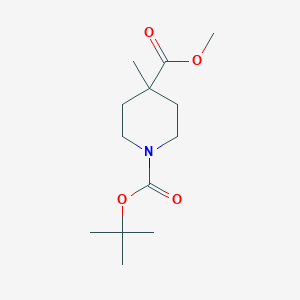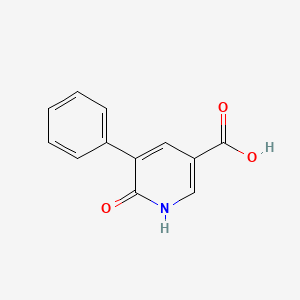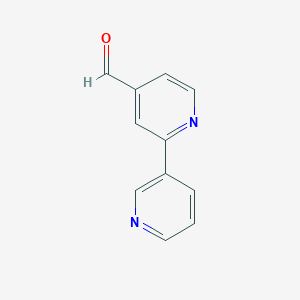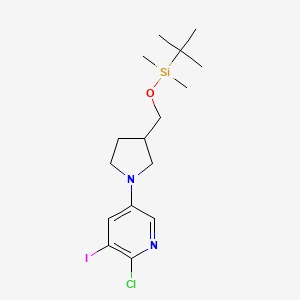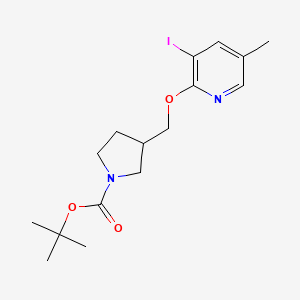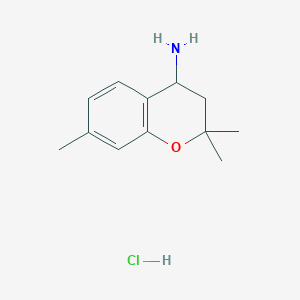
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Übersicht
Beschreibung
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is a product used for proteomics research . Its molecular formula is C12H18ClNO and its molecular weight is 227.74 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride are characterized by its molecular formula C12H18ClNO and its molecular weight of 227.74 . Unfortunately, the search results did not provide further details on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Proteomics Research
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent in the identification and quantification of proteins, helping researchers understand the proteome of a cell or an organism.
Medicinal Chemistry
The chroman-4-one framework, to which this compound belongs, is a significant structural entity in medicinal chemistry . It serves as a building block in a variety of medicinal compounds, exhibiting a broad range of biological and pharmaceutical activities. This compound is likely involved in the synthesis of new drugs and therapeutic agents.
Biochemistry
This compound is relevant in biochemistry for studying biochemical processes and substances at the molecular level . It may be used in enzymatic reactions and metabolic pathway analyses, providing insights into the chemical processes within and related to living organisms.
Organic Synthesis
As a part of organic synthesis, 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is involved in the synthesis of complex organic molecules . It could be used in the preparation of various synthetic compounds that have applications in different fields of chemistry and biology.
Chemical Research
In chemical research, this compound is used for its properties as a pyran derivative . Researchers may employ it in the synthesis and study of new chemical entities with potential applications in industry and technology.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWTZLIPPKWQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



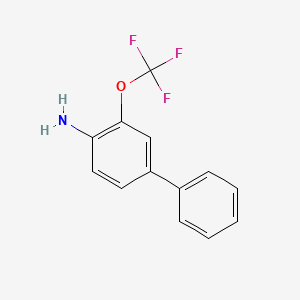
![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)
